Antitumor agent-85

Cancer Biology Drug Discovery Tumor Microenvironment

Antitumor agent-85, also known as compound 22a, is a synthetic, low molecular weight quinazoline-pyrimidine hybrid that functions as a G-quadruplex (G4) DNA ligand. By binding to and stabilizing specific G4 structures, it has the potential to interfere with oncogene transcription and cancer cell proliferation.

Molecular Formula C24H33N7
Molecular Weight 419.6 g/mol
Cat. No. B15139483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-85
Molecular FormulaC24H33N7
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC1=NC(=NC(=C1)C)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C
InChIInChI=1S/C24H33N7/c1-5-31(6-2)14-8-13-25-21-15-16(3)26-23(28-21)30-24-27-17(4)19-12-11-18-9-7-10-20(18)22(19)29-24/h11-12,15H,5-10,13-14H2,1-4H3,(H2,25,26,27,28,29,30)
InChIKeyCITLEDRBKUXJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor agent-85: A Preclinical G-Quadruplex Stabilizer for Oncogene-Targeted Research


Antitumor agent-85, also known as compound 22a, is a synthetic, low molecular weight quinazoline-pyrimidine hybrid that functions as a G-quadruplex (G4) DNA ligand [1]. By binding to and stabilizing specific G4 structures, it has the potential to interfere with oncogene transcription and cancer cell proliferation. The compound's design is focused on achieving a favorable therapeutic window and high selectivity for G4 DNA, distinguishing it from less specific DNA-binding agents [2].

Antitumor agent-85 Selectivity: Why Generic G4 Ligands Are Not Interchangeable


Generic substitution among G4 ligands is not scientifically valid due to profound differences in target selectivity and therapeutic index. Many early G4 ligands suffer from poor selectivity for G4 over duplex DNA or exhibit significant off-target toxicity. The development of Antitumor agent-85 involved systematic optimization of side chains on a central quinazoline-pyrimidine core to fine-tune its binding interactions with specific G4 structures, thereby enhancing its selectivity and reducing its desolvation penalty [1]. This rational design process directly impacts its biological activity in advanced, physiologically relevant 3D co-culture models, as detailed in the quantitative evidence below, making a non-optimized analog a poor substitute for this specific research tool.

Antitumor agent-85: Quantitative Differentiation Evidence vs. G4 Ligand Comparators


Differential Cytotoxicity in a 3D Tumor Microenvironment Model

Antitumor agent-85 exhibits a significant differential effect on cancer-associated fibroblasts (CAFs) versus tumor organoids in a 3D co-culture model. It inhibits tumor organoids with an IC50 of 193 nM, while its activity against CAFs is significantly lower with an IC50 of 2816 nM. This represents a 14.6-fold selectivity window, suggesting a preferential effect on the malignant compartment over the stromal compartment in this complex model .

Cancer Biology Drug Discovery Tumor Microenvironment

Broad-Spectrum G4 Stabilization Profile vs. More Selective Ligands

Antitumor agent-85 (compound 22a) demonstrates a capacity to stabilize a diverse set of oncogenic G4 DNA structures. Unlike some G4 ligands that show high specificity for a single structure, Antitumor agent-85 is reported to stabilize c-MYC Pu24T, c-MYC Pu22, CKit1, CKit2, and KRAS G4 structures . This broad binding profile, a result of optimized side-chain interactions, can be a key differentiator from more selective analogs, enabling multi-targeted disruption of oncogenic signaling pathways [1].

Chemical Biology Nucleic Acid Research Transcriptional Regulation

Optimized Physicochemical Properties Through Rational Design

The development of Antitumor agent-85 was guided by computational analysis of binding interactions, revealing that the specific aliphatic amine side chain contributes to strong G4 binding through enhanced arene-arene interactions and a reduced desolvation penalty [1]. This rational, structure-based approach to improving binding affinity and selectivity is a key differentiator from G4 ligands discovered through high-throughput screening, which often lack such optimized molecular properties. While quantitative ΔTm or Kd values for direct comparisons are not provided in the accessible vendor data, the underlying design principle supports a favorable molecular profile for enhanced target engagement.

Medicinal Chemistry Computational Chemistry Ligand Design

Antitumor agent-85: Targeted Research Applications Based on Quantitative Evidence


Investigating G4-Mediated Oncogene Silencing in 3D Tumor Models

Antitumor agent-85 is ideally suited for studies aiming to validate the therapeutic concept of targeting G4 structures in the promoters of key oncogenes like c-MYC and KRAS [1]. Its demonstrated activity in a physiologically relevant 3D pancreatic cancer co-culture model makes it a superior tool for translational research compared to compounds only validated in 2D monolayer cultures . The 14.6-fold selectivity for tumor organoids over cancer-associated fibroblasts (CAFs) in this model provides a unique research advantage for dissecting tumor-stroma interactions and assessing selective anti-cancer effects .

Structure-Activity Relationship (SAR) Studies for Next-Generation G4 Ligands

As a compound originating from a systematic SAR campaign on side-chain variations [1], Antitumor agent-85 serves as a critical benchmark or reference tool for medicinal chemistry programs. Researchers can use it as a starting point to further explore modifications that might enhance selectivity for specific G4 structures or improve pharmacokinetic properties. Its well-defined chemical structure and associated biological data in complex models provide a solid foundation for comparative studies with new analogs .

Functional Genomics and Chemical Biology Studies of G4-Dependent Processes

The broad-spectrum G4 stabilization profile of Antitumor agent-85, which includes targets like c-MYC, CKit1, CKit2, and KRAS, makes it a powerful tool for chemical biology and functional genomics [1]. It can be employed to probe the functional consequences of simultaneously stabilizing multiple oncogenic G4 structures on cellular processes such as transcription, DNA replication, and cell cycle progression. This is particularly valuable for studies where a multi-targeted approach is hypothesized to yield a more robust biological effect than single-G4 targeting .

Validation of G4 as a Target in Pancreatic Cancer Research

Given the compound's initial validation in a 3D co-culture model of pancreatic cancer [1], Antitumor agent-85 is a prime candidate for further preclinical investigation in this indication. Researchers can use it to explore G4 biology in pancreatic cancer cell lines, patient-derived organoids, or in vivo models to build a stronger case for G4 stabilization as a therapeutic strategy against this notoriously difficult-to-treat cancer .

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